molecular formula C7H7ClFNO2S B7900470 5-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide

5-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B7900470
M. Wt: 223.65 g/mol
InChI Key: PGTCMUQOZPBLNV-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound characterized by a benzene ring substituted with chlorine, fluorine, and a sulfonamide group, along with a methyl group attached to the nitrogen atom of the sulfonamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide typically involves the following steps:

  • Benzene Derivative Formation: Starting with benzene, chlorination and fluorination reactions are performed to introduce chlorine and fluorine atoms onto the benzene ring.

  • Sulfonation: The chloro-fluoro benzene derivative undergoes sulfonation to introduce the sulfonic acid group.

  • Amination: The sulfonic acid group is then converted to a sulfonamide group by reacting with methylamine.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure the efficiency and safety of the reactions. Catalysts and solvents are used to optimize the reaction rates and yields.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.

  • Substitution: Substitution reactions involve replacing one of the substituents on the benzene ring with another group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like chlorosulfonic acid (ClSO₃H) and methylamine (CH₃NH₂) are employed.

Major Products Formed:

  • Oxidation: Products include chloro-fluoro benzene sulfonic acid derivatives.

  • Reduction: The major product is the corresponding amine derivative.

  • Substitution: The resulting products are various substituted benzene sulfonamides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and processes.

Biology: In biological research, 5-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide is used to study enzyme inhibition and receptor binding. It serves as a tool compound in medicinal chemistry to explore biological pathways.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Chloro-4-fluoro-2-methylbenzene-1-sulfonamide: Similar structure but with different positions of chlorine and fluorine.

  • 5-Chloro-2-methylbenzene-1-sulfonamide: Similar but lacks the fluorine atom.

Uniqueness: 5-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and binding properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for research and application.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

5-chloro-2-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTCMUQOZPBLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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